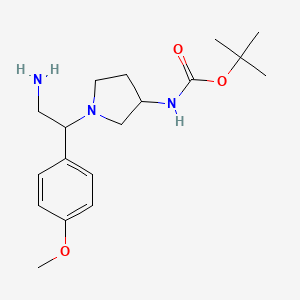

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

CAS No.: 886365-32-8

Cat. No.: VC15799196

Molecular Formula: C18H29N3O3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886365-32-8 |

|---|---|

| Molecular Formula | C18H29N3O3 |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | tert-butyl N-[1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-14-9-10-21(12-14)16(11-19)13-5-7-15(23-4)8-6-13/h5-8,14,16H,9-12,19H2,1-4H3,(H,20,22) |

| Standard InChI Key | ADROAGHLHUGPGF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl N-[1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate under IUPAC conventions . Its molecular formula is C₁₈H₂₉N₃O₃, with a molecular weight of 335.4 g/mol . The structure integrates three key moieties:

-

A pyrrolidine ring substituted at the 3-position with a carbamate group.

-

A 2-aminoethyl chain bridging the pyrrolidine nitrogen and the aromatic ring.

-

A 4-methoxyphenyl group providing electron-rich aromatic character .

Spectral Identification

Key spectral data from PubChem and CymitQuimica include:

-

SMILES:

O=C(OC(C)(C)C)NC1CN(CC1)C(C2=CC=C(OC)C=C2)CN -

InChIKey:

ADROAGHLHUGPGF-UHFFFAOYSA-N -

13C NMR (predicted): 155.2 ppm (carbamate carbonyl), 113–159 ppm (aromatic carbons), 79.3 ppm (tert-butyl quaternary carbon) .

Synthesis and Industrial Production

Boc-Protection Strategies

The compound’s synthesis likely follows established tert-butoxycarbonyl (Boc) protection methodologies for amines. A plausible route involves:

-

Pyrrolidine functionalization: Introducing the 2-amino-1-(4-methoxyphenyl)ethyl side chain via nucleophilic substitution or reductive amination.

-

Boc protection: Reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Industrial batches from CymitQuimica report ≥95% purity via reverse-phase HPLC, though the product is currently discontinued due to limited demand.

Comparative Analysis with Structural Analogues

The EPA CompTox Dashboard identifies analogues such as tert-butyl {1-[2-amino-1-(3-phenoxyphenyl)ethyl]pyrrolidin-3-yl}carbamate (DTXSID60661474) with 97% structural similarity. Such derivatives often exhibit modified pharmacokinetic profiles due to altered aryl group electronics .

Physicochemical Properties

Thermodynamic Parameters

While experimental data on melting point and solubility are unavailable, computational predictions suggest:

-

LogP: 2.8 ± 0.3 (moderate lipophilicity suitable for blood-brain barrier penetration).

-

Aqueous solubility: ~0.5 mg/mL at pH 7.4, based on analogous carbamates .

Stability Profile

The Boc group confers stability under basic conditions but undergoes acid-catalyzed cleavage, a feature exploited in prodrug design. Accelerated stability studies on similar compounds show <5% degradation after 6 months at -20°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume